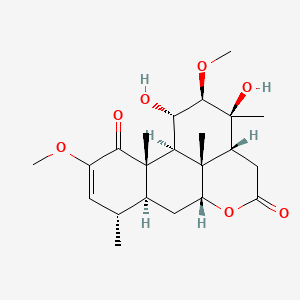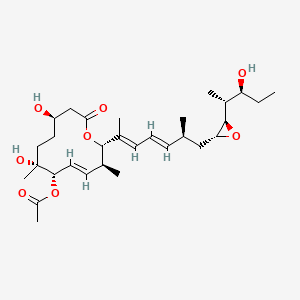
pladienolide B
Übersicht
Beschreibung
Pladienolide B is a natural product produced by the bacterial strain, Streptomyces platensis MER-11107 . It is a molecule of interest due to its potential anti-cancer properties . Pladienolide B is a potent cancer cell growth inhibitor that targets the SF3B1 subunit of the spliceosome . It exerts antitumor activities mediated through the inhibition of pre-mRNA splicing .
Synthesis Analysis
Pladienolides are 12-membered macrocyclic polyketides isolated from Streptomyces platensis Mer-11107 . Since its isolation in 2004 and the first total synthesis in 2007, a dozen total syntheses and synthetic approaches toward the pladienolide class have been reported . In 2014, Maier and coworkers described a total synthesis of pladienolide B, incorporating the Horner–Wadsworth–Emmons olefination/macrolactonization sequence as key chemistry for the formation of 12-membered core .Molecular Structure Analysis
Pladienolides exhibit interesting structural features, such as highly substituted 12-membered macrocycles and epoxide-containing diene side chains . The cocrystal structure of pladienolide B and the human SF3b core discovered in 2018 confirmed their inhibitory and modulatory effects via splicing .Chemical Reactions Analysis
The synthesis of pladienolide B begins with acyl transferase loading propionyl CoA onto the holo (activated) acyl carrier protein (ACP). The molecule is then extended ten times, each time by two carbon units, by iterative PKS . After the ten elongation modules, the active site serine residue of thioesterase (TE) acts as a nucleophile by attacking the ketone directly bound to CoA-SH .Physical And Chemical Properties Analysis
Pladienolide B is a macrocyclic lactone with a chemical formula of C30H48O8 and a molar mass of 536.706 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Pladienolide B has shown promise as a potential anti-cancer agent . It selectively binds to the splicing factor 3b, inhibiting mRNA splicing in cancer cells, which can lead to cell cycle arrest and apoptosis . This mechanism is particularly relevant for cancers where aberrant splicing plays a role in disease progression.
Genetic Disorders
Research indicates that pladienolide B can modulate pre-mRNA splicing, implicating its use in studying genetic disorders caused by splicing defects. These include conditions like retinal degeneration, muscular dystrophies, and certain neurological diseases .
Antiviral Research
Pladienolide B has been reported to prevent SARS-CoV-2 replication at non-toxic concentrations in human cells by targeting the splicing process . This suggests its potential application in antiviral drug development, especially for viruses that rely on host cell splicing machinery.
Chemical Biology
In chemical biology, pladienolide B is used to study the structure and function of the spliceosome. Its binding to the spliceosome can reveal insights into the complex’s architecture and how it can be modulated .
Wirkmechanismus
Target of Action
Pladienolide B is a molecule of interest due to its potential anti-cancer properties. Its primary targets are the SF3B complex and the U2 snRNP (small nuclear ribonuclear protein) in the human spliceosome . These targets play a crucial role in the splicing of pre-mRNA into functional mRNA, a critical step in eukaryotic gene expression .
Mode of Action
Pladienolide B acts as a mRNA splicing inhibitor . It directly targets the spliceosome-associated 130 (SAP130), inhibits the splicing factor 3B subunit (SF3B1), and impairs the U2 small nuclear ribonucleoprotein (U2 snRNP) interaction with pre-mRNA . This interaction results in a decrease in splicing capacity by up to 75% in vitro .
Biochemical Pathways
The action of Pladienolide B affects the AKT/mTOR/ß-catenin pathways . The inhibition of these pathways is associated with a reduction in cell proliferation, migration, and tumor initiation, as well as an increase in apoptosis . Moreover, Pladienolide B induces an imbalance in the splicing of BCL2L1 , a gene involved in the regulation of cell death.
Result of Action
Pladienolide B significantly decreases the viability and proliferation of cancer cells in a time, dose, administration schedule, and cell line-dependent manner . It induces cell death, mainly by apoptosis, and causes cell cycle arrest in the G0/G1 phase . The observed cytotoxic effect is independent of the spliceosome mutations .
Zukünftige Richtungen
Pladienolide B has shown promise in preclinical studies for its anti-cancer properties. In vitro and in vivo blockade of SF3B1 activity with pladienolide B drastically altered multiple glioblastoma pathophysiological processes . It also increased the sensitivity of cancer cells to cisplatin, making it a good candidate drug for improving the efficiency of cancer therapy .
Eigenschaften
IUPAC Name |
[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUORKJIJYJNW-QHOUZYGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098499 | |
| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pladienolide B | |
CAS RN |
445493-23-2 | |
| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)
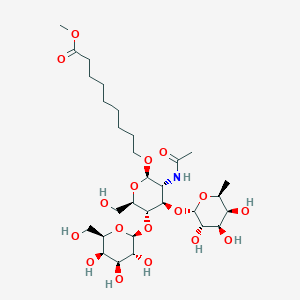
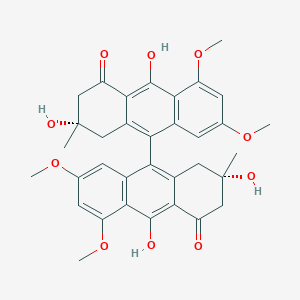


![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)

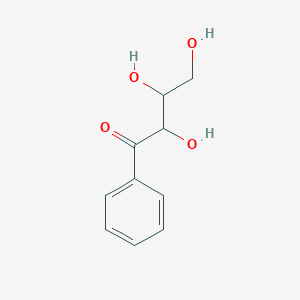
![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)
![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
